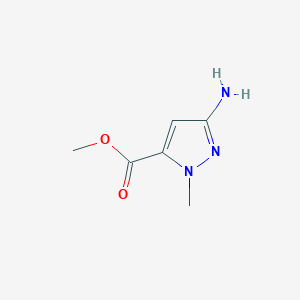

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 89088-56-2

Cat. No.: VC3798757

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89088-56-2 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 5-amino-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3,(H2,7,8) |

| Standard InChI Key | IPYMLHZUKGMYTP-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)N)C(=O)OC |

| Canonical SMILES | CN1C(=CC(=N1)N)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 5-amino-2-methylpyrazole-3-carboxylate . Alternative registrations include CAS numbers 89088-56-2, 344327-11-3, and 672-41-3, which may correspond to distinct isomeric forms or salt derivatives . The molecular formula reflects a compact structure with one pyrazole ring, a methyl group at position 1, an amino group at position 3, and a methyl ester at position 5.

Structural and Spectroscopic Data

The compound’s canonical SMILES representation is CN1C(=CC(=N1)N)C(=O)OC, illustrating the pyrazole backbone with substituents . Key spectroscopic identifiers include:

-

InChI:

InChI=1S/C6H9N3O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3,(H2,7,8)

The pyrazole ring adopts a planar conformation, with the amino and ester groups influencing electronic distribution and hydrogen-bonding capacity.

Physicochemical Properties

Partitioning and Solubility

The compound exhibits a logP value of 0.09, indicating moderate hydrophilicity . This property, combined with a polar surface area of 70 Ų, suggests solubility in polar aprotic solvents like methanol or dimethylformamide (DMF) . Experimental data from supplier catalogs report a density of 1.351 g/cm³ and a boiling point of 326.2°C at 760 mmHg .

Stability and Reactivity

The presence of an amino group renders the compound susceptible to oxidation and electrophilic substitution reactions. The ester moiety at position 5 provides a site for hydrolysis under acidic or basic conditions, enabling derivatization into carboxylic acids or amides.

Synthesis and Manufacturing

Catalytic Hydrogenation Method

A high-yield synthesis involves the hydrogenation of a nitro precursor. For example, methyl 5-nitro-1-methyl-1H-pyrazole-3-carboxylate is reduced using 10% palladium on activated carbon under hydrogen gas (1 atm) in methanol at 20°C for 4 hours, achieving an 87% yield . The reaction proceeds via nitro group reduction to an amine, as confirmed by LCMS () .

Sandmeyer-Type Bromination

Alternative routes include bromination reactions. Treatment of 3-amino-5-methylpyrazole with hydrobromic acid and sodium nitrite in the presence of cuprous bromide at 70°C yields brominated derivatives, albeit with lower efficiency (52–62% yield) . This method highlights the compound’s utility as a precursor for halogenated pyrazoles.

Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂, MeOH, 20°C, 4 h | 87% | |

| Sandmeyer Bromination | HBr, NaNO₂, CuBr, 70°C, 0.5 h | 52–62% |

| Supplier | Purity | Package Size | Price ($) |

|---|---|---|---|

| BLD Pharmatech Co. | 95% | 100 mg | 18 |

| BOC Sciences | >95% | 1 g | 87 |

| American Elements | N/A | Custom | Inquiry |

Applications in Pharmaceutical Chemistry

Building Block for Drug Discovery

Pyrazole derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to imidazoles and indoles. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, its amine group facilitates coupling reactions with carboxylic acids or sulfonyl chlorides to generate amide or sulfonamide derivatives.

Case Study: Anticancer Agent Synthesis

In a recent application, the compound was reacted with 4-((6-chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)methyl)morpholine hydrochloride under palladium catalysis to yield a potent imidazo[1,2-b]pyridazine derivative with anticancer activity . This highlights its role in constructing complex heterocyclic scaffolds.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes

Future studies could optimize bromination or amination protocols to improve yields. Enzymatic catalysis or flow chemistry may offer greener alternatives to traditional methods.

Expansion into Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Functionalization of the amino group with conductive polymers could enhance charge transport in optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume